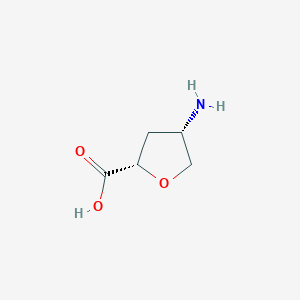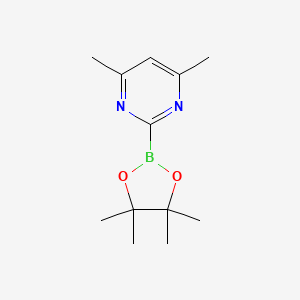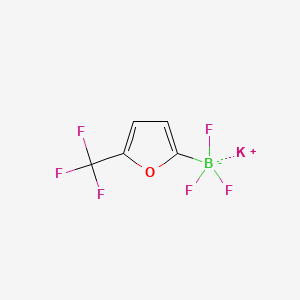
Potassium (2,6-difluoro-4-pyridinyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide typically involves the reaction of 2,6-difluoropyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of reactions, including nucleophilic substitution and electrophilic addition.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reactants used. In the case of Suzuki-Miyaura coupling, the products are usually biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium complexes and the transfer of organic groups between the boron and palladium atoms.
Comparaison Avec Des Composés Similaires
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (2,6-dimethylpyridin-3-yl)trifluoroboranuide: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups instead of fluorine atoms.
Potassium (pyridin-3-yl)trifluoroborate: This compound lacks the fluorine atoms, which can significantly affect its reactivity and stability in certain reactions.
Potassium 2,6-dimethoxypyridine-3-trifluoroborate: This compound has methoxy groups, which can influence its solubility and reactivity compared to the difluoro analog.
These comparisons highlight the unique properties of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide, particularly its enhanced stability and reactivity due to the presence of fluorine atoms.
Propriétés
Formule moléculaire |
C5H2BF5KN |
|---|---|
Poids moléculaire |
220.98 g/mol |
Nom IUPAC |
potassium;(2,6-difluoropyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H2BF5N.K/c7-4-2-1-3(5(8)12-4)6(9,10)11;/h1-2H;/q-1;+1 |
Clé InChI |
HLRUDVSMYBDKLK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(N=C(C=C1)F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
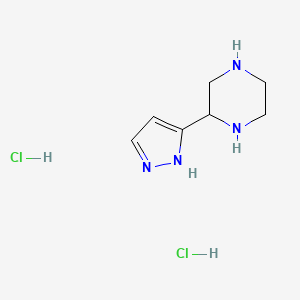
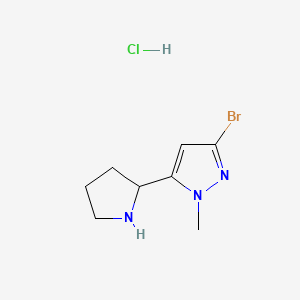


![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)

